Benzyl [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate
Description
BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound featuring a unique structure that includes a cyano group, a cyclooctapyridine ring, and a sulfanyl acetate moiety
Properties
Molecular Formula |
C21H22N2O2S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
benzyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C21H22N2O2S/c22-13-18-12-17-10-6-1-2-7-11-19(17)23-21(18)26-15-20(24)25-14-16-8-4-3-5-9-16/h3-5,8-9,12H,1-2,6-7,10-11,14-15H2 |
InChI Key |
QWVLTGZMGNXLHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclooctapyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.
Attachment of the Sulfanyl Acetate Moiety: This step involves the reaction of the cyclooctapyridine derivative with benzyl acetate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Sodium cyanide, potassium cyanide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be explored for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and sulfanyl moiety can play crucial roles in these interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)propanamide
Uniqueness
BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE stands out due to its specific combination of functional groups and ring structure, which can impart unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
